Cas no 433232-10-1 (2,3-Dihydro-1,3-oxazin-4-one)

2,3-Dihydro-1,3-oxazin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dihydro-1,3-oxazin-4-one
- AKOS006371749
- DB-329570
- 433232-10-1
- 3,4-dihydro-2H-1,3-oxazin-4-one
-
- MDL: MFCD18452078
- Inchi: InChI=1S/C4H5NO2/c6-4-1-2-7-3-5-4/h1-2H,3H2,(H,5,6)
- InChI Key: HDSRERMVGFIESH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 99.032028402Da
- Monoisotopic Mass: 99.032028402Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: -0.4
2,3-Dihydro-1,3-oxazin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K05215-1g |
2,3-dihydro-1,3-oxazin-4-one |
433232-10-1 | >95% | 1g |
$750 | 2024-06-05 | |
eNovation Chemicals LLC | K05215-5g |
2,3-dihydro-1,3-oxazin-4-one |
433232-10-1 | >95% | 5g |
$2850 | 2024-06-05 | |
eNovation Chemicals LLC | K05215-5g |
2,3-dihydro-1,3-oxazin-4-one |
433232-10-1 | >95% | 5g |
$2850 | 2025-02-24 | |
eNovation Chemicals LLC | K05215-1g |
2,3-dihydro-1,3-oxazin-4-one |
433232-10-1 | >95% | 1g |
$750 | 2025-02-24 |
2,3-Dihydro-1,3-oxazin-4-one Related Literature
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1. Chemoselectivity in reactions of an α-diazo-β-diketone with some conjugative double-bond systemsJiaxi Xu,Qihan Zhang,Liangbi Chen,Hui Chen J. Chem. Soc. Perkin Trans. 1 2001 2266
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T. R. Roose,D. S. Verdoorn,P. Mampuys,E. Ruijter,B. U. W. Maes,R. V. A. Orru Chem. Soc. Rev. 2022 51 5842
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Xin Yuan,Yelong Lei,Zhicheng Fu,Jiaxi Xu New J. Chem. 2023 47 2431
Additional information on 2,3-Dihydro-1,3-oxazin-4-one
Comprehensive Overview of 2,3-Dihydro-1,3-oxazin-4-one (CAS No. 433232-10-1): Properties, Applications, and Research Insights
2,3-Dihydro-1,3-oxazin-4-one (CAS No. 433232-10-1) is a heterocyclic compound featuring a six-membered ring structure containing both nitrogen and oxygen atoms. This oxazinone derivative has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for bioactive molecules. The compound's molecular framework enables diverse chemical modifications, making it valuable for designing novel drug candidates and functional materials.
Recent studies highlight the role of 2,3-Dihydro-1,3-oxazin-4-one in medicinal chemistry, particularly in the development of enzyme inhibitors and antimicrobial agents. Researchers are exploring its utility in cancer therapeutics, with some derivatives showing promising activity against specific tumor cell lines. The compound's structural motif also appears in natural products, further driving interest in its synthetic applications.
From a synthetic chemistry perspective, CAS 433232-10-1 serves as a key intermediate for constructing complex heterocycles. Its reactivity with nucleophiles and electrophiles allows for the preparation of fused ring systems, which are prevalent in many FDA-approved drugs. Innovations in green chemistry have led to improved catalytic methods for its production, aligning with the growing demand for sustainable synthesis protocols.
The physicochemical properties of 2,3-Dihydro-1,3-oxazin-4-one contribute to its broad utility. Its moderate polarity enables solubility in common organic solvents, facilitating purification and characterization. Advanced spectroscopic techniques (e.g., NMR, HPLC-MS) are routinely employed to analyze its purity and confirm structural integrity, addressing quality control challenges in fine chemical manufacturing.
In material science, derivatives of 433232-10-1 have shown potential as photoactive components in organic electronics. Their ability to undergo controlled polymerization makes them candidates for designing advanced polymers with tailored optical or electronic properties. This intersects with current trends in renewable energy materials research.
Analytical chemists frequently search for synthesis protocols and spectral data related to this compound, reflecting its importance in method development. The growing database of structure-activity relationships (SAR) for oxazinone-based compounds continues to expand, supported by computational molecular modeling studies that predict bioactive conformations.
Industrial applications of 2,3-Dihydro-1,3-oxazin-4-one emphasize its role in specialty chemicals production. Manufacturers prioritize scale-up processes that maintain high yield while minimizing environmental impact, responding to regulatory requirements for green manufacturing practices. Recent patent literature demonstrates innovative approaches to its large-scale synthesis.
Emerging research explores the compound's potential in bioconjugation chemistry, where its reactive sites enable attachment to biomolecules. This has implications for diagnostic probe development and targeted drug delivery systems. Such applications align with current interests in precision medicine and theranostic platforms.
Quality assurance protocols for CAS 433232-10-1 emphasize rigorous impurity profiling, particularly for pharmaceutical applications. Advanced chromatographic methods have been developed to detect and quantify related substances, ensuring compliance with ICH guidelines for impurity control in active pharmaceutical ingredients (APIs).
The scientific community continues to investigate new biological activities associated with 2,3-Dihydro-1,3-oxazin-4-one derivatives. Recent findings suggest potential applications in neuroprotective agents and metabolic disorder treatments, reflecting broader trends in drug discovery for chronic diseases. These developments position the compound as a valuable scaffold in lead optimization programs.
From a commercial perspective, suppliers of 433232-10-1 focus on providing high-purity grades with comprehensive certificates of analysis. The compound's availability in various quantities supports both academic research and industrial R&D efforts, with global distribution networks ensuring accessibility to researchers worldwide.
Future directions for 2,3-Dihydro-1,3-oxazin-4-one research may explore its incorporation into metal-organic frameworks (MOFs) or as a ligand in catalytic systems. The compound's versatility ensures its continued relevance across multiple scientific disciplines, from organic synthesis to materials engineering, making it a subject of ongoing investigation in both academic and industrial laboratories.
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